1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine, sulfur, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3,4-Bis(methylthio)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the sulfur atoms can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to potential biological effects.
Comparison with Similar Compounds
1-(3,4-Dimethylthio)phenyl)-1-bromopropan-2-one: Similar structure but with different substituents on the phenyl ring.
1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with chlorine instead of bromine.
1-(3,4-Bis(methylthio)phenyl)-1-iodopropan-2-one: Similar structure but with iodine instead of bromine.
This comprehensive overview highlights the significance of 1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13BrOS2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[3,4-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-6,11H,1-3H3 |
InChI Key |
CDTUGQVJIJRXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)SC)Br |
Origin of Product |
United States |
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